Enovid-E 21

Description

Properties

CAS No. |

8015-30-3 |

|---|---|

Molecular Formula |

C41H52O4 |

Molecular Weight |

608.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C21H26O2.C20H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3;1,16-18,22H,4-12H2,2H3/t17-,18-,19+,20+,21+;16-,17-,18+,19+,20+/m11/s1 |

InChI Key |

YEXIOUZEXADMJW-HHWOBMLOSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |

Other CAS No. |

8015-30-3 |

Synonyms |

17 alpha-hydroxy-19-norpregn-5(10)-en-20-yn-3- one mixt. with (17 alpha)-3-methoxy-19-norpregna- 1,3,5(10)-trien-20-yn-17-ol Enovid Enovid-E Infecundin Sesquelan |

Origin of Product |

United States |

Conceptual Framework of Synthetic Steroids in Reproductive Biology

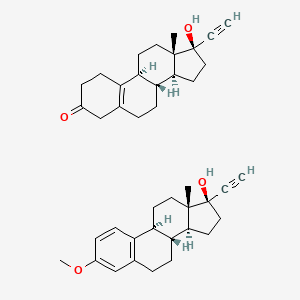

The development of Enovid-E 21 was built upon a growing understanding of the role of steroid hormones in regulating the female reproductive cycle. Natural estrogens and progesterone (B1679170) were identified as key players in ovulation and pregnancy. The central concept was that by introducing synthetic versions of these hormones, the natural cycle could be modulated to prevent ovulation.

Synthetic steroids are designed to mimic the actions of endogenous hormones but are chemically modified to enhance their oral bioavailability and potency. mhmedical.comnih.gov These modifications allow them to bind to and activate hormone receptors, thereby influencing physiological processes. nih.gov The primary mechanism of action for hormonal contraceptives like this compound is the suppression of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. nih.gov This disruption of the hormonal cascade prevents the development and release of a mature egg from the ovary. tandfonline.com

The formulation of this compound combined a synthetic progestin, norethynodrel (B126153), with a synthetic estrogen, mestranol (B1676317). nih.gov This combination approach was found to be more effective in preventing ovulation and providing cycle control than either component alone. tandfonline.com

Historical Positioning of Enovid E 21 in Early Oral Hormonal Compound Development

Enovid, the precursor to Enovid-E 21, was the first oral contraceptive to be approved for use. tandfonline.comnih.gov Developed by G. D. Searle and Company, it was initially approved by the U.S. Food and Drug Administration (FDA) in 1957 for the treatment of menstrual disorders. wikipedia.orgasu.edu Its contraceptive use was approved in 1960. wikipedia.orgasu.edu

The development of Enovid was a culmination of research by scientists including Gregory Pincus, John Rock, and Carl Djerassi. Their work involved the synthesis of norethynodrel (B126153), a potent oral progestin. wikipedia.org Mestranol (B1676317), a synthetic estrogen, was initially present as an impurity in the manufacturing process of norethynodrel but was later found to improve the efficacy and reduce side effects, leading to its intentional inclusion in the final formulation. case.eduwikipedia.org

This compound was a specific formulation of this pioneering compound. The "E" in its name denoted the inclusion of estrogen, and "21" referred to the 21-day treatment cycle.

Key Milestones in the Development and Approval of Enovid:

| Year | Milestone |

| 1957 | Enovid (containing norethynodrel and mestranol) approved by the FDA for menstrual disorders. wikipedia.orgasu.edu |

| 1960 | FDA approves Enovid for contraceptive use. wikipedia.orgasu.edu |

| ca. 1975 | G. D. Searle and Company produces this compound. |

| 1988 | Enovid and other first-generation high-estrogen oral contraceptives are discontinued in the U.S. wikipedia.org |

Significance of Enovid E 21 As a Foundational Chemical Entity in Endocrine Science

Early Investigations into Ovarian Hormones and Ovulation Control in Animal Models

The early 20th century marked a pivotal era in endocrinology, with researchers utilizing animal models to unravel the mysteries of the reproductive cycle. nih.gov These early studies were instrumental in establishing the concept of hormonal control over ovulation and pregnancy.

A landmark investigation was conducted by George W. Corner and Willard M. Allen, who in 1929 reported the effects of corpus luteum extracts on the endometria of castrated female rabbits. nih.govkarger.com Their work demonstrated a "pro-gestational" effect, preparing the uterus for pregnancy, which was distinct from the effects of estrogen-rich follicular fluid. nih.gov This was a crucial step in identifying a second key ovarian hormone. nih.gov

Further research using animal models, including rats and mice, helped to elucidate the hormonal regulation of ovulation. nih.govnews-medical.net Scientists established that hormones released from the pituitary gland, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), control the ovarian cycle. pbs.orgwikipedia.org The mid-cycle surge of LH was identified as the direct trigger for ovulation, the process where a mature follicle ruptures and releases an egg. nih.govwikipedia.org It was also discovered that the natural secretion of progesterone (B1679170) and estrogen during pregnancy inhibits ovulation, a key physiological principle that would later form the basis for hormonal contraception. pbs.org The development of progesterone-receptor-null mouse models later confirmed the critical role of this hormone in ovulation, as these mice were unable to release oocytes. nih.gov

Discovery and Isolation of Natural Progesterone and Estrogens

Building on the physiological insights from animal studies, the next major challenge was to isolate and identify the specific chemical messengers responsible for these effects. The first of the female sex hormones to be isolated was estrogen, a discovery made by scientists in the 1920s. researchgate.net

This was followed by the isolation of progesterone in the early 1930s. researchgate.net In 1934, four independent research teams successfully isolated the pure crystalline hormone from the corpus luteum. nih.gov The sheer difficulty of this task is highlighted by the fact that it initially required 625 kg of pig ovaries to extract a small amount of progesterone. cardiffmenopausesolutions.co.uk The hormone was officially named "progesterone" in 1935, acknowledging its role in gestation. nih.gov Adolf Butenandt was instrumental in working out the structural formula of progesterone between 1933 and 1934. karger.com

Chemical Synthesis Pathways Leading to Orally Active Steroid Analogues

A significant hurdle with natural progesterone was its lack of oral activity; it was poorly metabolized when taken by mouth and required painful injections to be effective. pbs.orgresearchgate.net This limitation, combined with the expensive and inefficient extraction process from animal sources, drove chemists to seek methods for creating synthetic, orally active versions of the hormone. pbs.orgcardiffmenopausesolutions.co.uk

A monumental breakthrough came from the work of American chemist Russell Marker. In the late 1930s and early 1940s, Marker developed a process to synthesize progesterone from sterols found in plants. pbs.orgcardiffmenopausesolutions.co.uk He discovered a particularly abundant and efficient precursor, diosgenin, in the wild Mexican yam (Dioscorea villosa). cardiffmenopausesolutions.co.uk His innovative chemical degradation process, known as the "Marker Degradation," made the large-scale, cost-effective production of progesterone possible for the first time in 1943. pbs.orgcardiffmenopausesolutions.co.uk This development was the key that unlocked the potential for creating a wide array of synthetic steroid analogues. pbs.org

Genesis of 19-Norsteroids

With a plentiful supply of progesterone as a starting material, organic chemists began to modify its structure to enhance its properties, particularly its oral potency. A crucial class of compounds that emerged from this research was the 19-norsteroids. wikipedia.org These are synthetic steroids derived from a parent compound by the removal of a methyl group at the C-19 position of the steroid skeleton. wikipedia.org

This seemingly minor structural alteration had a profound impact on the molecule's biological activity. The removal of the C-19 methyl group from testosterone (B1683101), for instance, led to the synthesis of 19-nortestosterone (nandrolone) in the 1950s. wikipedia.orgnih.gov Researchers discovered that this modification could significantly increase the progestational activity of the steroid. This insight led directly to the synthesis of the key components of the first oral contraceptives.

Contributions of Key Organic Chemists and Research Institutions

The final steps leading to the components of Enovid were taken in the laboratories of two competing pharmaceutical companies.

At Syntex, a company in Mexico City that had been co-founded based on Russell Marker's work, a research team led by chemist Carl Djerassi was working on synthesizing steroid analogues. On October 15, 1951, Djerassi's team synthesized norethindrone (B1679910) (also known as 19-nor-17α-ethynyltestosterone), a potent, orally active 19-norsteroid progestin. nih.govnih.gov

Meanwhile, at G.D. Searle & Company in Chicago, chemist Frank B. Colton was pursuing similar goals. In 1952, Colton synthesized norethynodrel, another potent, orally active 19-norsteroid. pbs.org Norethynodrel would become the progestogenic component of Enovid. wikipedia.org During the initial synthesis of norethynodrel from ethinylestradiol, a small amount of an estrogenic impurity, the 3-methyl ether of ethinylestradiol, was present. wikipedia.org When this impurity was removed, clinical trials showed increased breakthrough bleeding. wikipedia.org Consequently, this estrogen, named mestranol, was intentionally added back to the formulation to provide better cycle control, resulting in the final composition of Enovid. wikipedia.org

Norethynodrel: Its Synthesis and Chemical Identity as a Progestin

Norethynodrel, a synthetic progestational hormone, was a cornerstone of the first oral contraceptives. nih.govasu.edu Its chemical structure and biological activity were the subjects of extensive early research.

Synthetic Routes and Isomeric Considerations

Norethynodrel, chemically known as 17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one, is a derivative of 19-nortestosterone. ncats.ioslideserve.com Its synthesis was a multi-step process. One published synthesis involves the addition of hypochlorous acid to androstenolone acetate (B1210297) to form a chlorohydrin. nih.gov This is then converted to a cyclic ether, which, after saponification and oxidation, yields a diketone. nih.gov Subsequent reductive opening of the ether ring, oxidation, and decarboxylation, followed by partial ketalization and ethynylation, ultimately produces norethynodrel. nih.gov

A crucial aspect of norethynodrel's chemical identity is its isomeric relationship with norethisterone. ncats.io Norethynodrel is an isomer of norethisterone, with the only structural difference being the position of a carbon-carbon double bond. asu.eduoup.com In norethynodrel, this double bond is located between carbons 5 and 10 of the steroid nucleus, whereas in norethisterone, it is at the 4,5-position. oup.com This seemingly minor structural variance has significant implications for the biological activity of the two compounds.

Early Observations of its Biological Activity

Early investigations into the biological activity of norethynodrel revealed its progestational effects. nih.gov It was observed to have actions similar to the natural hormone progesterone. nih.gov Studies demonstrated its ability to inhibit ovulation. biosynth.com In animal models, norethynodrel was shown to reduce fetal implantation and induce resorption in mated female rats. caymanchem.com It was also found to exert both estrogenic and progestational effects on the endometrium, with the intensity of these effects being dose-dependent. scispace.com

Mestranol: Its Synthesis and Chemical Identity as an Estrogen

Mestranol, the estrogenic component of this compound, played a critical role in the formulation's efficacy and tolerability. slideserve.comwikipedia.org

Derivation and Historical Contamination in Norethynodrel Preparations

Mestranol is the 3-methyl ether of ethinylestradiol, a potent synthetic estrogen. wikipedia.orgdrugbank.comdrugcentral.org Chemically, it is 17α-ethynyl-3-methoxyestra-1,3,5(10)-trien-17β-ol. slideserve.com Mestranol itself is a biologically inactive prodrug that is demethylated in the liver to the active compound, ethinylestradiol. wikipedia.orgdrugbank.com

Interestingly, the inclusion of mestranol in early oral contraceptives was initially unintentional. Early batches of commercially produced norethynodrel were found to contain mestranol as an impurity, at levels of up to 1.5%. nih.govwikipedia.org This contamination was a result of the manufacturing process for norethynodrel. wikipedia.org

Purposeful Inclusion for Specific Biological Modulation

The serendipitous discovery of mestranol contamination in norethynodrel preparations led to a crucial development in oral contraception. When the mestranol impurity was removed from the norethynodrel formulation, a higher incidence of breakthrough bleeding was observed in women taking the medication. wikipedia.org This finding highlighted the importance of an estrogenic component for maintaining the stability of the endometrium and preventing irregular bleeding. wikipedia.org Consequently, mestranol was purposefully added back into the formulation to modulate these biological effects and improve cycle control. wikipedia.org

Evolution of Component Ratios in Early Enovid Formulations from a Chemical Development Perspective

The initial formulation of Enovid contained a relatively high dose of both the progestin and the estrogen. nih.gov From a chemical development standpoint, the evolution of Enovid formulations was driven by the goal of minimizing the hormonal dosage while maintaining contraceptive efficacy and acceptable cycle control.

Here is a summary of the evolution of Enovid formulations:

| Formulation | Norethynodrel Content (mg) | Mestranol Content (µg) |

| Enovid | 9.85 | 150 |

| Enovid-E | 2.5 | 100 |

| Other Formulations | 5 | 75 |

| 3 | 75 | |

| 10 | 150 |

This trend of dose reduction was a key aspect of the ongoing chemical and clinical development of oral contraceptives, setting a precedent for future generations of these medications. nih.gov

Mechanistic Investigations of Steroid Receptor Modulation by Enovid E 21 Components

Synergistic and Modulatory Effects of Combined Progestin and Estrogen on Biological Systems

Molecular Mechanisms of Gonadotropin Suppression

The suppression of gonadotropins, namely Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), is a cornerstone of the contraceptive action of Enovid-E 21. This suppression occurs primarily through negative feedback mechanisms at the hypothalamic and pituitary levels.

Mestranol (B1676317), as a prodrug of ethinylestradiol (EE), acts as an estrogen receptor agonist wikipedia.orgdrugbank.compediatriconcall.comhmdb.canih.govoup.comglowm.com. Upon conversion to EE in the liver, it diffuses into target cells, including those in the hypothalamus and pituitary gland, and binds to estrogen receptors (ER) drugbank.compediatriconcall.com. This binding activates the ER, leading to downstream signaling pathways that modulate gene expression hmdb.caontosight.ai. Estrogen's negative feedback on the HPO axis is well-established; it suppresses the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus pediatriconcall.comnih.govontosight.aiontosight.aiontosight.ainih.govashpublications.orgipinnovative.comnih.govnews-medical.netnih.govnews-medical.net. Concurrently, estrogen directly acts on the anterior pituitary to reduce FSH secretion pediatriconcall.comhmdb.caoup.comglowm.comnih.gov. This suppression of FSH is crucial for preventing the development of ovarian follicles oup.comnih.govashpublications.orgnews-medical.net.

Norethynodrel (B126153), a synthetic progestin, primarily acts as a progesterone (B1679170) receptor (PR) agonist nih.govwikipedia.orgnih.gov. While it has weak inherent estrogenic activity, its progestational effects are more pronounced wikipedia.org. Norethynodrel also contributes to the negative feedback on the HPO axis by suppressing GnRH release from the hypothalamus ontosight.aiontosight.aiontosight.ainih.gov. At the pituitary level, progestins, including Norethynodrel, can suppress LH secretion oup.comipinnovative.comnih.govnews-medical.netnih.govnih.govoup.comoup.com. Research indicates that progesterone's suppression of LHβ gene expression in pituitary gonadotropes is receptor-dependent and can occur through indirect binding to the promoter via other transcription factors nih.govnih.gov. The combined effect of estrogen (from Mestranol/EE) and progestin (Norethynodrel) leads to a significant reduction in both basal and pulsatile secretion of FSH and LH pediatriconcall.comglowm.comipinnovative.comnih.govnih.govresearchgate.net.

Table 1: Molecular Mechanisms of Gonadotropin Suppression

| Hormone Component | Primary Receptor Interaction | Target Site(s) | Effect on GnRH | Effect on FSH | Effect on LH |

| Mestranol (via EE) | Estrogen Receptor (ER) | Hypothalamus, Pituitary | Suppression | Suppression | Suppression |

| Norethynodrel | Progesterone Receptor (PR) | Hypothalamus, Pituitary | Suppression | Indirect suppression (via GnRH) | Suppression |

Note: EE refers to Ethinylestradiol, the active metabolite of Mestranol.

Impact on Folliculogenesis and Luteinizing Hormone Surge at a Biochemical Level

The suppression of gonadotropins directly impacts ovarian function, specifically folliculogenesis and the critical pre-ovulatory LH surge.

Folliculogenesis: FSH is the primary gonadotropin responsible for initiating and supporting the growth of ovarian follicles from the primordial to the dominant follicle stage nih.govnih.gov. By suppressing FSH secretion, Mestranol (via EE) effectively inhibits the development and maturation of ovarian follicles oup.comnih.govashpublications.orgnews-medical.net. This biochemical effect prevents the selection and growth of a dominant follicle capable of ovulation. While estrogens primarily suppress FSH, progestins can also indirectly influence folliculogenesis by reducing GnRH and LH, further contributing to the arrest of follicular development ontosight.aiontosight.aiontosight.ainih.gov.

Luteinizing Hormone (LH) Surge: The pre-ovulatory LH surge, triggered by high estrogen levels during the late follicular phase, is essential for ovulation—the release of a mature egg from the follicle ctcsrh.org. Both Mestranol and Norethynodrel work synergistically to prevent this surge. Estrogen's positive feedback on LH release is blunted by the continuous administration of exogenous estrogen from Mestranol, which maintains a constant, albeit suppressed, level of estrogen signaling oup.comresearchgate.netoup.com. Norethynodrel plays a critical role by directly inhibiting the LH surge. Progesterone has been shown to disrupt the activation required for the GnRH surge, thereby blocking the LH surge oup.comoup.com. This action is mediated through progesterone receptors and can involve indirect recruitment to the LHβ promoter nih.govnih.gov. The combined effect is the complete abrogation of the mid-cycle LH surge, biochemically preventing ovulation oup.comglowm.comnih.govipinnovative.comnih.govnih.govnews-medical.netnih.govctcsrh.orgnih.gov.

Furthermore, the progestin component, Norethynodrel, also thickens cervical mucus, creating a physical barrier to sperm penetration, and alters the endometrium, making it less receptive to implantation, thereby providing additional contraceptive mechanisms ontosight.aiontosight.aiipinnovative.comnih.govnews-medical.netnih.gov.

Table 2: Biochemical Impact on Ovarian Function

| Component/Action | Biochemical Effect on Folliculogenesis | Biochemical Effect on LH Surge |

| Mestranol (via EE) | Inhibits FSH secretion, thus suppressing follicular development oup.comnih.govashpublications.orgnews-medical.netnih.gov. | Inhibits estrogen's positive feedback leading to LH surge; contributes to LH suppression oup.comglowm.comresearchgate.net. |

| Norethynodrel | Indirectly suppresses follicular development via GnRH/LH suppression ontosight.aiontosight.aiontosight.ainih.gov. | Directly inhibits LH surge by blocking GnRH surge activation; suppresses LH secretion ipinnovative.comnews-medical.netnih.govnih.govoup.comoup.comnih.gov. |

| Combined Action | Prevents the development of a dominant follicle capable of ovulation. | Prevents the pre-ovulatory LH surge, thus blocking ovulation. |

Compound List:

Mestranol

Norethynodrel

Ethinylestradiol (EE)

Follicle-Stimulating Hormone (FSH)

Luteinizing Hormone (LH)

Gonadotropin-Releasing Hormone (GnRH)

Progesterone

Estradiol

Inhibin

Activin

Follistatin

Androgens

Vascular Endothelial Growth Factor (VEGF)

Sex Hormone-Binding Globulin (SHBG)

Thyroid-Binding Globulin (TBG)

Steroidogenic Acute Regulatory (StAR) protein

Aromatase (Cyp19a1)

Kisspeptin

Progesterone Receptor (PR)

Estrogen Receptor (ER)

Enovid E 21 S Influence on the Trajectory of Synthetic Steroid Chemistry

Development of Subsequent Generations of Progestins and Estrogens

The success of Enovid-E 21 catalyzed a wave of research and development aimed at creating new synthetic progestins and estrogens with improved properties. The initial formulation of Enovid contained what are now considered high doses of hormones, and subsequent efforts focused on refining these components to enhance efficacy and reduce side effects. asu.edueuropeana.eu

The progestin in this compound, norethynodrel (B126153), is a derivative of 19-nortestosterone. ncats.io It is structurally an isomer of norethindrone (B1679910), another early synthetic progestin, differing only in the position of a double bond in the steroid's A-ring. asu.edutandfonline.com This subtle difference, however, has implications for its biological activity, with norethynodrel exhibiting some weak estrogenic effects. ncats.ioluc.edu

The quest for more specific and potent progestins led to the development of several "generations" of these compounds, each characterized by distinct structural modifications:

First-generation progestins , like norethindrone, were derived from testosterone (B1683101) and were known to have some androgenic side effects. escholarship.org

Second-generation progestins , such as norgestrel, were created by adding a methyl group to the C-18 position, forming an ethyl group at C-13. escholarship.org This modification increased progestational potency but also retained a high binding affinity for the androgen receptor. escholarship.org

Third-generation progestins , including desogestrel, saw the addition of a methylene (B1212753) group at the C-11 position, which aimed to minimize androgenic effects while maintaining strong progestational and anti-gonadotropic activity. escholarship.org

Fourth-generation progestins , such as drospirenone, were designed to more closely mimic natural progesterone (B1679170), with anti-mineralocorticoid properties that could help reduce water retention. mdpi.comnih.gov

In parallel, the estrogen component of oral contraceptives also evolved. Mestranol (B1676317), the estrogen in this compound, is a prodrug that is converted in the body to its active form, ethinylestradiol. nih.govtaylorandfrancis.com Ethinylestradiol itself was synthesized in 1937 and is a more potent synthetic analog of the natural estrogen, estradiol. tandfonline.com Over time, mestranol was largely replaced by ethinylestradiol in most oral contraceptive formulations, allowing for more direct and consistent estrogenic effects. taylorandfrancis.comwikipedia.org The doses of the estrogen component were also significantly reduced from the initial high levels in Enovid. taylorandfrancis.com

| Generation | Example Compound | Key Structural Modification | Primary Characteristic |

|---|---|---|---|

| First | Norethindrone | 19-nortestosterone derivative | Some androgenic effects |

| Second | Norgestrel | Ethyl group at C-13 | Increased potency, still some androgenic effects |

| Third | Desogestrel | Methylene group at C-11 | Reduced androgenic effects |

| Fourth | Drospirenone | Spironolactone analogue | Anti-mineralocorticoid and anti-androgenic effects |

The development of this compound was made possible by earlier breakthroughs in steroid synthesis. A crucial step was the "Marker Degradation" process, discovered by Russell Marker in the 1940s, which allowed for the large-scale production of progesterone from plant-derived sterols, such as those from the Mexican yam. pbs.org This made the synthesis of synthetic hormones economically viable. pbs.org

The initial synthesis of norethynodrel was not without its challenges. Early batches were found to be contaminated with small amounts of mestranol, an intermediate in the synthesis process. tandfonline.com This accidental inclusion was later found to be beneficial in controlling breakthrough bleeding, leading to the deliberate combination of a progestin and an estrogen in Enovid. tandfonline.com

The experience with this compound and subsequent hormonal drugs drove significant advancements in purification techniques. The need for highly pure and well-characterized steroid compounds led to the development and refinement of methods like chromatography to ensure the removal of intermediates and byproducts. rsc.orgnih.gov In recent decades, the field has seen a shift towards biotechnological methods, including the use of microbial fermentation to produce steroid intermediates (synthons) and even the de novo biosynthesis of steroids in engineered yeasts and bacteria. nih.gov These methods offer the potential for more efficient and environmentally friendly production of complex steroid molecules. nih.gov

Impact on the Understanding of Structure-Activity Relationships in Steroid Hormones

The study of norethynodrel and mestranol, the active components of this compound, provided invaluable insights into the structure-activity relationships (SAR) of steroid hormones. SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity.

Research on norethynodrel and other synthetic progestins helped to elucidate the specific structural features required for binding to the progesterone receptor. ncats.ionih.gov For example, the ethynyl (B1212043) group at the C17α position was found to be crucial for oral activity. tandfonline.com The slight difference in the double bond position between norethynodrel and its isomer, norethindrone, was shown to influence its biological profile, with norethynodrel possessing some inherent estrogenic activity. asu.eduluc.edu

Similarly, the study of mestranol and its active metabolite, ethinylestradiol, advanced the understanding of estrogen receptor binding. researchgate.netresearchgate.net The ethinyl group at C17α of ethinylestradiol dramatically increases its oral bioavailability and potency compared to the natural estrogen, estradiol. tandfonline.com The differing effects of synthetic estrogens like ethinylestradiol and mestranol on liver protein synthesis compared to natural estrogens also highlighted how structural modifications can alter the metabolic profile and systemic effects of a hormone. nih.govwikipedia.org

These detailed investigations into the SAR of the components of this compound and subsequent synthetic steroids allowed for the rational design of newer hormonal agents with more specific activities and improved side effect profiles.

This compound as a Prototype in Hormonal Drug Discovery and Design

This compound served as a crucial prototype that laid the groundwork for modern hormonal drug discovery. asu.edu Its development demonstrated the feasibility of using synthetic hormones for long-term therapeutic purposes in healthy individuals, opening up a vast new area for pharmaceutical research. thecrimson.com

The combination of a progestin and an estrogen in this compound established a paradigm for hormonal contraception that is still widely used today. researchgate.net The initial high-dose formulation and its subsequent refinement to lower doses provided a key lesson in drug development: the importance of finding the minimum effective dose to maximize benefits and minimize risks. europeana.eu

Furthermore, the journey of this compound from its initial approval for menstrual disorders to its use as a contraceptive highlighted the potential for serendipity in drug discovery, as well as the importance of carefully designed clinical trials to identify and validate new therapeutic uses. asu.eduthecrimson.com The global success of Enovid spurred further investment in steroid research, leading to the development of a wide array of hormonal therapies for various conditions beyond contraception, including hormone replacement therapy and the treatment of hormone-sensitive cancers. oup.com The scientific and commercial success of this compound fundamentally validated the therapeutic potential of synthetic steroids and set the stage for decades of innovation in hormonal drug design.

Enovid E 21 S Role in Advancing Foundational Reproductive Endocrinology Research

Conceptual Shifts in Understanding Hormonal Regulation of Reproduction

The advent of Enovid marked a paradigm shift in the understanding of hormonal regulation within the reproductive system. Prior to its development, the intricate feedback loops governing the hypothalamic-pituitary-ovarian axis were largely theoretical lumenlearning.comrebus.communitynih.govfrontiersin.org. Enovid, by demonstrating the ability to pharmacologically suppress ovulation, provided concrete evidence for the efficacy of manipulating these hormonal pathways acpjournals.orgwikipedia.orgresearchgate.netasu.edupopline.org. The compound's success underscored the critical role of negative feedback mechanisms, where exogenous hormones could inhibit the release of endogenous gonadotropins, thereby preventing follicular development and ovulation lumenlearning.comrebus.communityahajournals.orgnih.govopenrepository.com. This provided a tangible model for studying how the menstrual cycle, orchestrated by hormones such as GnRH, FSH, LH, estrogen, and progesterone (B1679170), could be predictably modulated asu.edutaylorandfrancis.commdpi.com. The research surrounding Enovid solidified the understanding that these hormonal interactions were fundamental to reproductive control and could be harnessed for therapeutic purposes asu.eduebsco.comoup.com.

Early Investigations into the Molecular Biology of Ovulation

Enovid's development was intrinsically linked to early investigations into the molecular biology of ovulation, with the compound serving as a key experimental agent. Researchers sought to identify hormonal agents capable of reliably inhibiting this crucial reproductive event asu.edu. Studies utilizing Enovid and its constituent hormones, norethynodrel (B126153) and mestranol (B1676317), yielded significant data on the hormonal control of ovulation. Investigations into the efficacy of mestranol, a synthetic estrogen, revealed a dose-dependent inhibition of ovulation. For instance, research indicated that daily dosages of 50 μg of mestranol resulted in an ovulation rate of 15.4%, which decreased to 5.7% at 80 μ g/day and further to 1.1% at 100 μ g/day wikipedia.org. These findings offered quantitative insights into the potency of synthetic estrogens in suppressing the luteinizing hormone (LH) surge, a critical trigger for ovulation. Furthermore, research explored how progestins like norethynodrel, in combination with estrogens, could prevent gamete release, contributing to the foundational understanding of ovulation's hormonal requirements researchgate.nettandfonline.com.

Contribution to the Development of Endocrine Research Methodologies

The creation and introduction of Enovid were instrumental in advancing endocrine research methodologies, particularly within reproductive endocrinology. The initial clinical trials conducted to assess Enovid's contraceptive efficacy established new standards for evaluating hormonal therapies tandfonline.comasu.eduebsco.comcalpoly.edu. Pioneers like Gregory Pincus and John Rock conducted extensive studies, including early trials in the mid-1950s, which laid the groundwork for contemporary clinical trial designs in this field asu.edutandfonline.comasu.edupopline.orgebsco.com. A significant methodological advancement emerged from the discovery that the initial synthesis of norethynodrel contained a "contaminating" estrogen, mestranol, and that this combination was more effective for menstrual cycle control and ovulation inhibition than norethynodrel alone tandfonline.comwikipedia.orgtaylorandfrancis.comtandfonline.com. This finding necessitated the development of precise formulation and testing methodologies for combined hormonal therapies, leading to the standardization of combined oral contraceptives (COCs) tandfonline.comtandfonline.com. The research also involved detailed monitoring of physiological parameters, such as endometrial morphology and hormonal levels, refining diagnostic and analytical techniques in reproductive endocrinology researchgate.nettaylorandfrancis.comluc.edu. The logistical challenges of conducting these trials, often necessitated by legal restrictions, also highlighted and refined strategies for pharmaceutical research design and execution ebsco.comcalpoly.edu.

Early Methodological Approaches in Hormonal Compound Research Pre and Post Enovid E 21

Development of Animal Models for Steroid Hormone Activity Assessment

The evaluation of hormonal compounds, especially those intended for modulating reproductive functions, heavily relied on animal models to predict their biological effects. Before and during the development of early hormonal contraceptives, several key animal models and bioassays were refined to assess the activity of steroid hormones.

Uterotrophic Assay: This assay, widely used for assessing estrogenic activity, typically involved administering test compounds to immature or ovariectomized rodents (rats and mice) and measuring the resulting increase in uterine weight. The principle behind this assay is that estrogenic compounds stimulate uterine growth oup.comresearchgate.netnih.govresearchgate.netnih.gov. Variations included using intact immature female rats or mature ovariectomized female rats, with the latter often considered more specific for estrogenic activity due to the absence of endogenous estrogen production oup.comnih.gov.

Clauberg Test: Developed to assess progestational activity, this bioassay primarily used immature rabbits. Following estrogen priming, the test compounds were administered, and the effect on the rabbit's endometrium was examined histologically for signs of proliferation and secretory changes characteristic of progesterone (B1679170) action ijpsr.comwikipedia.org.

Hershberger Assay: This model, utilizing castrated male rats, was employed to detect androgenic and antiandrogenic activities by measuring changes in the weight of androgen-sensitive accessory sex tissues oup.comresearchgate.netnih.gov.

Ovarian Ascorbic Acid Bioassay: This method was used to quantify luteinizing hormone (LH) by measuring the depletion of ascorbic acid in the ovaries of primed rats oup.com.

Chick Cockscomb Test: An older bioassay, this involved applying androgenic substances to the cockscomb of chicks to measure the increase in size, serving as an indicator of androgenic potency endocrinology.org.

These models provided crucial in vivo data on the biological effects of steroid hormones and their synthetic analogues, guiding the development of compounds like Enovid-E 21.

Techniques for Hormone Quantification in Biological Samples (Historical Context)

Accurate measurement of hormone levels in biological fluids was essential for understanding their physiological roles and for evaluating the efficacy of therapeutic agents. The mid-20th century saw a transition from less sensitive methods to more precise techniques.

Early Chemical Assays: In the 1950s, chemical methods were employed, such as the Porter-Silber reaction for cortisol, which relied on colorimetric detection of specific steroid structures nih.govlabinsights.nl. These methods were often limited to analyzing urine samples and could be time-consuming labinsights.nl.

Bioassays: Prior to the widespread adoption of immunoassays, bioassays were primary tools for hormone quantification. These measured the biological response of target tissues or cells to the hormone oup.comendocrinology.orgcambridge.org. While informative, they were often less sensitive and specific than later methods and could be labor-intensive cambridge.org.

Protein Binding Methods: Techniques utilizing specific binding proteins, such as cortisol-binding globulin, were developed to measure steroid hormone levels in blood nih.gov.

Radioimmunoassay (RIA): A revolutionary development, RIA was pioneered by Yalow and Berson in the late 1950s and became widely adopted from the 1960s and 1970s nih.govlabinsights.nlcambridge.orgasu.eduaacrjournals.org. RIA allowed for the highly sensitive and specific quantification of hormones, even at very low concentrations, from small biological samples like blood labinsights.nlasu.edu. This marked a significant leap forward, enabling more precise studies in endocrinology and the evaluation of hormonal drugs.

| Technique | Era of Prominence | Primary Application | Key Characteristics |

| Bioassays | Pre-1960s | Measuring functional hormone activity | Relied on biological response; often less sensitive/specific than immunoassays; labor-intensive. |

| Colorimetric/Chemical Assays | Pre-1960s | Steroid quantification (often in urine) | Based on chemical reactions producing a color change; limited to specific steroid structures; often urine-based. |

| Protein Binding Assays | 1960s | Steroid hormone measurement in blood | Utilized specific binding proteins (e.g., cortisol-binding globulin). |

| Radioimmunoassay (RIA) | 1960s-1970s | Hormone quantification in blood and other biological fluids | High sensitivity and specificity; enabled measurement of low hormone concentrations; revolutionized endocrinology. |

Analytical Chemistry Advancements in Steroid Characterization

The precise identification and structural elucidation of steroid compounds were critical for understanding their synthesis, metabolism, and biological activity. Analytical chemistry techniques evolved significantly during this period, moving from classical chemical degradation to sophisticated instrumental methods.

Chromatography: Techniques such as paper chromatography and thin-layer chromatography (TLC) were instrumental in separating and analyzing steroid mixtures for decades endocrine-abstracts.orgresearchgate.net. By the 1960s, gas chromatography (GC) emerged as a powerful tool for analyzing volatile and semi-volatile compounds, including steroids, often requiring derivatization to enhance their volatility and detectability chromatographytoday.comnih.govnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): The combination of GC with mass spectrometry, pioneered in the mid-1960s, provided a significant leap in steroid characterization endocrine-abstracts.orgnih.govresearchgate.netnih.govnih.gov. GC-MS allowed for the separation of complex mixtures and the simultaneous identification and quantification of individual steroids based on their mass-to-charge ratio and fragmentation patterns. This technique became a cornerstone for identifying steroids in biological samples nih.gov.

Spectroscopic Methods: Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography were essential for determining the detailed three-dimensional structures of steroids, complementing chromatographic and mass spectrometric data britannica.com.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS was crucial, LC-MS, particularly LC-MS/MS, began to gain prominence later, offering advantages for less volatile or thermally labile steroids and conjugated forms, often with simplified sample preparation labinsights.nlnih.govnih.govresearchgate.netnih.govsciex.com.

These analytical advancements provided the tools necessary to isolate, purify, identify, and quantify novel steroid compounds, thereby accelerating research into hormonal regulation and the development of new therapeutic agents.

Broader Academic Discourse on Enovid E 21 As a Scientific Innovation

Theoretical Underpinnings of Hormonal Interference with Reproductive Processes

The efficacy of hormonal contraceptives like Enovid-E 21 is predicated on the principle of manipulating the body's natural hormonal feedback systems to prevent pregnancy. The theoretical framework involves the use of synthetic hormones, primarily progestins and estrogens, to disrupt the normal sequence of events in the menstrual cycle.

Hormonal Feedback Mechanisms: Hormonal contraceptives operate by leveraging negative feedback loops on the hypothalamus and pituitary gland. Synthetic estrogen, when administered, suppresses the release of Follicle-Stimulating Hormone (FSH) from the pituitary gland. This suppression prevents the maturation of ovarian follicles, a critical step in the ovulatory process wikipedia.orgpbs.org.

Ovulation Inhibition: Concurrently, synthetic progestins, which mimic the action of endogenous progesterone (B1679170), further inhibit the reproductive process. They suppress the release of Luteinizing Hormone (LH) from the pituitary gland. A surge in LH is essential for triggering ovulation; by preventing this surge, progestins effectively halt the release of an ovum wikipedia.orgpbs.orgnih.gov.

Cervical Mucus and Endometrial Changes: Beyond inhibiting ovulation, progestins also alter the cervical mucus, making it thicker and less permeable to sperm, thereby impeding fertilization wikipedia.orgnih.gov. Additionally, they can induce endometrial atrophy, rendering the uterine lining less receptive to implantation should fertilization occur pbs.orgnih.gov.

Combined Action: The combination of estrogen and progestin in formulations like this compound provides a synergistic effect, offering robust suppression of ovulation and improved cycle control compared to progestin-only methods. This dual action effectively "tricks" the body into a state resembling pregnancy, where ovulation is naturally suppressed wikipedia.orgpbs.org.

| Hormonal Component | Primary Endogenous Hormone Emulated | Theoretical Mechanism of Action in Contraception | Impact on Reproductive Cycle |

| Synthetic Estrogen | Estradiol | Suppresses FSH release from the pituitary gland | Inhibits follicular development |

| Synthetic Progestin | Progesterone | Suppresses LH surge; thickens cervical mucus; induces endometrial atrophy | Prevents ovulation; hinders sperm penetration; reduces implantation likelihood |

Scientific Debates and Conceptual Refinements in the Early Years of Hormonal Compounds

The introduction of hormonal contraceptives marked a significant scientific undertaking, accompanied by evolving understanding and ongoing scientific discourse. The early years were characterized by the scientific community grappling with the implications of potent synthetic hormones, their mechanisms, and their widespread application.

Pioneering Oral Contraceptives: this compound, produced by G. D. Searle and Company, emerged in a period following the initial marketing of the first combined oral contraceptive pill in 1960 wikipedia.orgsi.edu. This era saw rapid advancements in the synthesis and application of steroid hormones, moving from their use in treating gynecological disorders and preventing miscarriage to their application as a primary method of birth control frontiersin.org.

Evolving Understanding of Synthetic Hormones: While synthetic hormones like diethylstilbestrol (B1670540) (DES) had been used since the 1930s, the full scope of their biological effects, particularly on developing fetuses, became a subject of increasing scientific scrutiny and debate over time frontiersin.org. The development of compounds like this compound necessitated a deeper scientific exploration into how these synthetic agents could reliably and safely modulate complex endocrine functions.

Scientific Reception and Innovation: The development of effective oral contraceptives was a testament to scientific innovation in endocrinology and pharmacology. It demonstrated the potential to precisely target and control reproductive physiology through pharmacological intervention. The scientific community engaged in refining the understanding of hormone interactions, dosage effects, and the long-term implications of hormonal manipulation, leading to conceptual refinements in contraceptive science wikipedia.orgpbs.org. The focus also shifted towards packaging and marketing strategies to distinguish products and aid user compliance, reflecting the commercial and societal impact of this scientific breakthrough si.edusi.edu.

This compound's Legacy in the Scientific Understanding of Endocrinology and Pharmacology

This compound's place in history is defined by its contribution to the scientific understanding of reproductive endocrinology and the pharmacological manipulation of hormonal systems. As an early entrant in the oral contraceptive market, it played a role in shaping research trajectories and clinical practices.

Advancing Hormonal Pharmacology: The development and widespread use of this compound and its contemporaries provided invaluable real-world data and research opportunities in the field of hormonal pharmacology. It demonstrated the feasibility of using synthetic steroids to achieve specific physiological outcomes, thereby advancing the understanding of how these compounds interact with hormone receptors and signaling pathways nih.govmdpi.com.

Foundation for Reproductive Endocrinology: By effectively demonstrating the principle of hormonal contraception, this compound contributed to the broader scientific understanding of the endocrine regulation of the menstrual cycle and ovulation. This paved the way for further research into the nuances of reproductive hormones, leading to the development of a diverse array of hormonal and non-hormonal contraceptives and treatments for various gynecological conditions wikipedia.orgpbs.org.

Catalyst for Further Research: The success and impact of early oral contraceptives like this compound spurred significant investment and research into reproductive health, solidifying the role of endocrinology and pharmacology in addressing public health needs. While this compound itself was eventually discontinued, its role as a foundational product in the evolution of hormonal contraception cemented its legacy in the scientific literature and in the ongoing study of hormone-based therapies fda.gov.

Q & A

How can researchers formulate a precise research question to investigate Enovid-E 21’s pharmacological profile?

Methodological Answer :

- Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure the question. For example:

- Population: Women aged 18–35 using oral contraceptives.

- Intervention: this compound (21-day active ethinyl estradiol/norethynodrel regimen).

- Comparison: Placebo or alternative contraceptive formulations.

- Outcome: Hormonal stability, side-effect incidence, or ovulation suppression efficacy.

- Ensure feasibility by aligning with accessible datasets (e.g., historical clinical trial archives) and ethical guidelines for retrospective analysis .

Q. What experimental design principles should guide in vitro studies of this compound’s metabolic pathways?

Methodological Answer :

- Controlled variables : Standardize cell lines (e.g., HepG2 for hepatic metabolism) and incubation conditions (pH, temperature).

- Dose-response curves : Test multiple concentrations to identify threshold effects.

- Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and include negative controls. Reference prior methodologies from FDA approval documents for Enovid (1960s) to ensure comparability .

Advanced Research Questions

Q. How should researchers address contradictions in clinical trial data regarding this compound’s long-term cardiovascular risks?

Methodological Answer :

- Contradiction analysis :

- Stratify historical data by cohort demographics (e.g., age, smoking status) to identify confounding variables.

- Apply meta-analytic techniques (e.g., random-effects models) to reconcile disparate results across studies.

- Validate findings using modern biomarkers (e.g., C-reactive protein for inflammation) unavailable in original trials.

- Discuss limitations in original trial designs (e.g., lack of long-term follow-up) and propose prospective cohort studies .

Q. What methodologies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?

Methodological Answer :

- Synthesis protocols : Document reaction conditions (solvents, catalysts, purity thresholds) in supplementary materials, adhering to Beilstein Journal guidelines for experimental transparency .

- Analytical validation : Use triple-quadrupole LC-MS for metabolite identification and NMR spectroscopy for structural confirmation. Cross-reference with historical purity data from FDA archives.

- Code sharing : Publish computational models (e.g., molecular docking simulations) on platforms like GitHub to enable replication .

Q. How can researchers design a longitudinal study to evaluate this compound’s impact on endocrine disruption in animal models?

Methodological Answer :

- Population selection : Use genetically homogeneous rodent cohorts to minimize variability.

- Intervention groups : Administer this compound at human-equivalent doses (scaled by body surface area) and track estrous cycle irregularities.

- Outcome metrics : Measure serum hormone levels (estradiol, progesterone) and histological changes in ovarian tissue.

- Ethical compliance : Follow ARRIVE guidelines for animal research and include sham controls to isolate intervention effects .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing dose-dependent efficacy in this compound’s ovulation suppression?

Methodological Answer :

- Non-linear regression : Fit log-dose vs. response curves to calculate EC₅₀ values.

- Survival analysis : Apply Kaplan-Meier estimates to compare time-to-ovulation across dose groups.

- Sensitivity analysis : Use bootstrapping to assess robustness of results against outliers. Reference FDA-recommended biostatistical frameworks for contraceptive trials .

Q. How should researchers handle missing data in retrospective studies of this compound’s adverse event reports?

Methodological Answer :

- Imputation methods : Use multiple imputation by chained equations (MICE) for missing adverse event grades.

- Bias adjustment : Apply inverse probability weighting to account for attrition bias in historical datasets.

- Transparency : Report missing data rates by category (e.g., gastrointestinal vs. cardiovascular events) in supplementary tables .

Ethical & Reporting Considerations

Q. What ethical frameworks apply to reanalyzing historical this compound trials with outdated consent protocols?

Methodological Answer :

- Retrospective ethics review : Consult institutional review boards (IRBs) to assess whether original trials meet current standards (e.g., Declaration of Helsinki revisions).

- Data anonymization : Remove personally identifiable information (PII) from archived records before analysis.

- Citation ethics : Acknowledge original investigators while critiquing methodological limitations .

Q. How can researchers balance brevity and completeness when reporting this compound’s pharmacokinetic parameters?

Methodological Answer :

- Structured abstracts : Follow CONSORT-EHEALTH guidelines for clarity, including key metrics (Cmax, Tmax, AUC) in the results section.

- Supplementary materials : Deposit raw pharmacokinetic datasets in repositories like Figshare, with detailed metadata on assay methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.